3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of skin disorders such as atopic dermatitis. This compound is characterized by its unique chemical structure, which includes a hydroxyl group and a nitro group attached to a pyrroloquinoline framework. The compound is also known by its CAS number, 856925-75-8, and is referred to in some literature as nitro-Blebbistatin .
This compound is classified under the category of heterocyclic organic compounds due to the presence of nitrogen atoms in its ring structure. It falls within the broader class of quinoline derivatives, which are known for various biological activities. The synthesis and characterization of this compound have been documented in patent literature, highlighting its potential as a novel therapeutic agent .
The synthesis of 3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one typically involves multi-step organic reactions. Key methods include:
Technical details regarding reaction conditions (temperature, solvent choice, reaction time) are critical for optimizing yield and selectivity.
The structural integrity and stability of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one exhibits reactivity typical of nitro compounds and can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
The mechanism by which 3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one exerts its effects is not fully elucidated but may involve:
Data from biological assays would provide insights into its efficacy and specific targets within cellular systems.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide further insights into thermal stability and phase transitions.
The primary applications of 3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one include:
The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology, paving the way for innovative treatments for dermatological diseases.
The Ugi four-component reaction (Ugi-4CR) serves as a pivotal platform for constructing the pyrroloquinolinone core, enabling efficient introduction of structural diversity. This multicomponent reaction converges amines, aldehydes, carboxylic acids, and isocyanides into a linear precursor, which undergoes in situ cyclization under mild acidic conditions to yield the dihydropyrrolo[2,3-b]quinolinone scaffold. Key modifications occur at three strategic positions:
A representative synthesis of 3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one employs 4-nitroaniline, benzaldehyde, phenylacetic acid, and tert-butyl isocyanide, followed by BF₃·OEt₂-mediated cyclization (78% yield, purity >95% by HPLC) [8].
tert-Butyl nitrite (TBN) enables direct C7-nitration of unsubstituted pyrroloquinolinones via radical pathways, circumventing pre-functionalized anilines. The protocol involves:
Optimization Parameters:
This method delivers 3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one in 87% isolated yield from its unsubstituted precursor, demonstrating superior efficiency over classical nitration (HNO₃/H₂SO₄: 52% yield, 15% decomposition) [5] [8].
The nitro group in pyrroloquinolinones induces significant photodegradation via two pathways:
Design Strategies for Photostability:
Table 1: Photophysical Properties of Optimized Nitro-Substituted Analogs
| Compound | λₐbs (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) | Half-Life (h, light) |
|---|---|---|---|---|
| 7-NO₂ (Unoptimized) | 420 | 490 | 3400 | 2.1 ± 0.3 |
| 7-NO₂, 6-CH₃ | 428 | 495 | 3200 | >48 |
| 7-NO₂, 4-CF₃ | 435 | 505 | 3180 | 36.5 ± 2.1 |
| 7-NO₂, Dioxolane-fused | 415 | 480 | 3980 | >48 |
Notable Analogs:
The 3a-hydroxy-1-phenylpyrroloquinolin-4-one core demonstrates selective inhibition of non-muscle myosin II isoforms (NMIIA/NMIIB), with SAR governed by three key pharmacophores:
Table 2: Myosin II ATPase Inhibition by Key Structural Modifications
| Structural Feature | Representative Compound | IC₅₀ (μM) ± SEM | Selectivity (vs. Myosin V) |
|---|---|---|---|
| C7-Substituent: | |||
| -H | 3a-Hydroxy-1-phenyl derivative | 18.9 ± 1.4 | >150 |
| -NO₂ | Target compound (7-NO₂) | 3.1 ± 0.3 | >150 |
| -OCH₃ | 7-Methoxy analog | 22.4 ± 1.7 | >150 |
| C3a Modification: | |||
| Dehydrated (3a,4-alkene) | 1-Phenylpyrrolo[2,3-b]quinolin-4-one | >100 | NT |
| Deoxy (3a-H) | 1,2,3,3a-Tetrahydro derivative | 84.2 ± 5.1 | >150 |
| N1-Phenyl Substitution: | |||
| para-NH₂ | p-Amino-1-phenyl analog | 6.6 ± 0.5 | >150 |
| meta-CF₃ | m-Trifluoromethyl analog | 4.9 ± 0.4 | >150 |
Stereoelectronic Insights:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8